molecular formula C9H11FN2O B2695796 1-(4-Fluoro-3-methylphenyl)-3-methylurea CAS No. 294849-27-7

1-(4-Fluoro-3-methylphenyl)-3-methylurea

Cat. No.: B2695796
CAS No.: 294849-27-7
M. Wt: 182.198
InChI Key: KMENBUGYAJBNKM-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-3-methylurea is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-methylurea typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoro-3-methylphenyl isocyanate+MethylamineThis compound\text{4-Fluoro-3-methylphenyl isocyanate} + \text{Methylamine} \rightarrow \text{this compound} 4-Fluoro-3-methylphenyl isocyanate+Methylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-3-methylurea undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylurea group.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-3-methylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-methylurea involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methylurea group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate
  • 4-Fluoro-3-methylphenylboronic acid
  • 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Uniqueness

1-(4-Fluoro-3-methylphenyl)-3-methylurea is unique due to the presence of both a fluoro-substituted phenyl ring and a methylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENBUGYAJBNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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